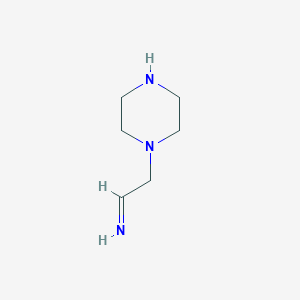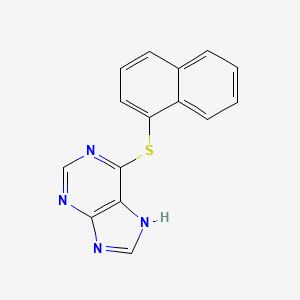
1-Piperazineethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanimine, also known as 1-(2-Aminoethyl)piperazine, is an organic compound with the molecular formula C₆H₁₅N₃ and a molecular weight of 129.2034 g/mol . It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperazine ring. This compound is commonly used in various chemical and industrial applications due to its versatile chemical properties.
Métodos De Preparación
1-Piperazineethanimine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Análisis De Reacciones Químicas
1-Piperazineethanimine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Aplicaciones Científicas De Investigación
1-Piperazineethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antifungal and antiviral agents.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanimine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile tool in medicinal chemistry .
Comparación Con Compuestos Similares
1-Piperazineethanimine can be compared with other similar compounds such as:
Piperazine: The parent compound, which lacks the aminoethyl group, making it less reactive in certain chemical reactions.
N-Methylpiperazine: Contains a methyl group instead of an aminoethyl group, leading to different chemical and biological properties.
N,N-Dimethylpiperazine: Features two methyl groups, which significantly alter its reactivity and applications.
This compound stands out due to its unique combination of the piperazine ring and the aminoethyl group, providing a balance of reactivity and stability that is valuable in various applications.
Propiedades
Número CAS |
871737-15-4 |
|---|---|
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2-piperazin-1-ylethanimine |
InChI |
InChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2 |
Clave InChI |
DZCFEGFIXJLAHW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)


![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
